molecular formula C6H10O6 B1361834 2,5-Dioxahexanedioic Acid Dimethyl Ester CAS No. 88754-66-9

2,5-Dioxahexanedioic Acid Dimethyl Ester

Cat. No.: B1361834
CAS No.: 88754-66-9
M. Wt: 178.14 g/mol
InChI Key: DOMLQXFMDFZAAL-UHFFFAOYSA-N
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Description

Contextual Significance of Dioxahexanedioic Acid Dimethyl Esters in Contemporary Chemical Research

Dioxahexanedioic acid dimethyl esters represent a class of chemical compounds gaining attention in modern chemical research, primarily due to their versatile functionalities. These molecules, characterized by the presence of both ether and ester groups, are explored for their potential in various advanced applications. A significant area of contemporary research is their use as electrolyte solvents in next-generation lithium-ion batteries. smolecule.comresearchgate.net The development of high-energy-density batteries is often hindered by the limited stability of traditional electrolytes at high voltages. smolecule.com Novel dicarbonate (B1257347) compounds, such as dioxahexanedioic acid esters, are being investigated as a new class of electrolyte solvents to overcome these limitations. researchgate.net

Furthermore, their utility extends to polymer chemistry, where they serve as monomers or building blocks for creating new polymers. smolecule.com The reactive ester groups allow them to participate in polymerization reactions, leading to materials with potentially unique properties. smolecule.com Their application as solvents for materials like resins and nitrocellulose also highlights their industrial relevance. smolecule.com The broader exploration of such dicarbonate and glycolate (B3277807) derivatives is rooted in the ongoing search for advanced materials for industrial and energy storage applications. smolecule.com

Academic Importance of 2,5-Dioxahexanedioic Acid Dimethyl Ester

The specific isomer, this compound, also known as Dimethyl 2,5-Dioxahexanedioate (DMDOHD), holds particular academic importance due to its unique molecular architecture and promising applications. smolecule.comresearchgate.net Its structure is notable for containing dual ether and ester functionalities, which enhances its reactivity compared to simpler ester compounds. smolecule.com This unique combination allows for diverse applications in both organic synthesis and polymer chemistry. smolecule.com

The most active area of scientific investigation for this compound is its potential as a high-performance electrolyte solvent for 5 V-Class lithium-based batteries. researchgate.net The academic interest is driven by a specific design rationale: the structure of DMDOHD effectively combines the advantageous features of three commonly used electrolyte components: ethylene (B1197577) carbonate (EC), ethyl methyl carbonate (EMC), and dimethyl carbonate (DMC). researchgate.net It is theorized that DMDOHD integrates the ability of EC to form a stable solid electrolyte interphase (SEI), the high anodic stability of EMC, and the good desolvation ability of DMC, making it a highly promising candidate for developing stable, high-voltage lithium-ion batteries. researchgate.net

Beyond energy storage, this compound is recognized as a valuable intermediate in organic synthesis for producing more complex molecules and as a potential precursor for synthesizing biodegradable polymers. smolecule.com Its clear, colorless liquid form and specific chemical properties make it a subject of ongoing research. smolecule.com

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₀O₆
Molecular Weight 178.14 g/mol
Boiling Point 220 °C
Density 1.24 g/cm³
Refractive Index 1.4140 - 1.42

This table is interactive and can be sorted by clicking on the headers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxycarbonyloxyethyl methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c1-9-5(7)11-3-4-12-6(8)10-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMLQXFMDFZAAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OCCOC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294585
Record name Dimethyl 2,5-Dioxahexanedioate
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Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88754-66-9
Record name 88754-66-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 2,5-Dioxahexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Chemical Modification Strategies

A primary and straightforward method for the synthesis of 2,5-Dioxahexanedioic Acid Dimethyl Ester is the direct esterification of its corresponding dicarboxylic acid, 2,5-Dioxahexanedioic acid (also known as diglycolic acid). This reaction typically involves heating the dicarboxylic acid with methanol (B129727) in the presence of an acid catalyst. smolecule.com The general reaction is as follows:

HOOC-CH₂-O-CH₂-COOH + 2 CH₃OH ⇌ CH₃OOC-CH₂-O-CH₂-COOCH₃ + 2 H₂O

Commonly used acid catalysts for this type of esterification include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the diester, an excess of methanol is often used, and the water produced is removed from the reaction mixture.

Another derivatization strategy involves the reaction of simpler dicarboxylic acid derivatives. While specific examples for this compound are not extensively detailed in publicly available literature, the general principle involves modifying a precursor that can be converted to the desired ether linkage and ester functionalities.

Controlled reaction approaches offer alternative pathways to this compound, often with the potential for milder conditions or different starting materials. One such method is transesterification. smolecule.com This process can be performed using dimethyl carbonate and a suitable diol, such as ethylene (B1197577) glycol, under either basic or acidic conditions. smolecule.comunive.it The reaction involves the exchange of the alkoxy groups of the carbonate with the diol, followed by a rearrangement or further reaction to form the target diester.

The mechanism under acidic or basic catalysis facilitates the nucleophilic attack of the diol on the carbonyl carbon of dimethyl carbonate. unive.it The choice of catalyst and reaction conditions is crucial to control the selectivity and yield of the desired product.

Synthetic ApproachPrecursorReagentsCatalystGeneral Conditions
Esterification2,5-Dioxahexanedioic AcidMethanolAcid (e.g., H₂SO₄)Heating, removal of water
TransesterificationEthylene GlycolDimethyl CarbonateAcid or BaseVaries with catalyst

Reactivity and Chemical Transformations

The chemical behavior of this compound is largely dictated by the presence of its two ester functional groups and the central ether linkage. These features make it susceptible to hydrolysis, oxidation, and reduction reactions.

Hydrolysis Pathways of this compound

The ester groups in this compound are susceptible to hydrolysis, a reaction that cleaves the ester bonds. This process can be catalyzed by either acids or bases.

Under acidic conditions, the hydrolysis is a reversible reaction that yields 2,5-Dioxahexanedioic acid and methanol. smolecule.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of water.

In the presence of a base, such as sodium hydroxide, the hydrolysis is an irreversible process known as saponification. This reaction produces the corresponding carboxylate salt (sodium 2,5-dioxahexanedioate) and methanol. The irreversibility is due to the deprotonation of the resulting carboxylic acid by the base.

Hydrolysis TypeCatalystProductsReversibility
Acid-catalyzedStrong Acid (e.g., HCl)2,5-Dioxahexanedioic Acid, MethanolReversible
Base-promotedStrong Base (e.g., NaOH)Sodium 2,5-dioxahexanedioate, MethanolIrreversible

Oxidation Reactions and Product Formation

Reduction Reactions and Resulting Derivatives

The ester functionalities of this compound are susceptible to reduction. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the ester groups to primary alcohols. smolecule.com The expected product of the complete reduction of this compound would be 2,2'-(ethane-1,2-diylbis(oxy))di(ethan-1-ol).

The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester. This is a powerful transformation that converts the diester into a diol, offering a pathway to a different class of chemical compounds with distinct properties and applications.

ReagentFunctional Group TargetedProduct
Lithium Aluminum Hydride (LiAlH₄)Ester2,2'-(ethane-1,2-diylbis(oxy))di(ethan-1-ol)

Condensation Reactions with Nucleophilic Species

The electrophilic nature of the carbonyl carbons in this compound, also known as dimethyl diglycolate (B8442512), facilitates condensation reactions with a variety of nucleophilic species. These reactions are pivotal in the synthesis of diverse heterocyclic compounds, leveraging the bifunctional nature of the ester to construct cyclic frameworks. The reactivity of the ester groups allows for the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, leading to the generation of valuable molecular scaffolds.

One of the well-documented condensation reactions of dimethyl diglycolate is its reaction with diamines to form six-membered heterocyclic rings. A notable example is the synthesis of piperazine-2,3-diones through the cyclocondensation with ethylenediamine (B42938). This reaction proceeds by the nucleophilic attack of the amino groups of ethylenediamine on the carbonyl carbons of the ester, followed by the elimination of methanol to form the stable heterocyclic ring system.

A key patent outlines a method for the preparation of 2,3-dioxopiperazines, which are valuable intermediates in organic synthesis. The process involves the reaction of an N-substituted ethylenediamine with dimethyl diglycolate. Specifically, the condensation of N,N'-dibenzylethylenediamine with dimethyl diglycolate yields 1,4-dibenzyl-2,3-dioxopiperazine. This reaction is typically carried out in a solvent such as xylene at elevated temperatures to drive the reaction to completion through the removal of the methanol byproduct. The resulting piperazine-2,3-dione can then be debenzylated to yield the parent 2,3-dioxopiperazine.

The following table summarizes the key aspects of this synthetic methodology:

NucleophileReagentProductReaction ConditionsYieldReference
N,N'-DibenzylethylenediamineThis compound1,4-Dibenzyl-2,3-dioxopiperazineXylene, RefluxNot Specified(US2579550A)
EthylenediamineThis compound2,3-Dioxopiperazine (after debenzylation)Two-step process: Condensation followed by debenzylationNot Specified(US2579550A)

Further research has explored the utility of similar condensation strategies for the synthesis of other heterocyclic systems. While specific examples directly utilizing this compound with other nucleophiles such as hydrazines, guanidines, or ureas are not as extensively documented in readily available literature, the general reactivity pattern of dicarboxylic acid esters suggests the potential for the formation of a wide array of heterocyclic structures. These would include, but are not limited to, pyridazinediones, pyrimidinediones, and other related diazine systems. The exploration of these reactions remains an area of interest for synthetic chemists seeking to develop efficient routes to novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides profound insight into the molecular structure of 2,5-Dioxahexanedioic Acid Dimethyl Ester by mapping the chemical environments of its constituent protons and carbon atoms.

Proton NMR (¹H NMR) Analysis of Methyl Ester and Ether Linkages

The ¹H NMR spectrum of this compound is characterized by distinct signals that correspond to the protons of the methyl ester and the ethylene (B1197577) glycol core. The methyl protons of the ester groups typically appear as a sharp singlet. The protons of the methylene (B1212753) groups adjacent to the ether oxygen atoms also produce a characteristic singlet, but at a different chemical shift due to the differing electronic environment.

Proton Type Chemical Shift (ppm) Multiplicity Integration
Methyl Ester (-OCH₃)~3.79Singlet6H
Ether Linkage (-OCH₂CH₂O-)~4.35Singlet4H

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) for Carbonyl and Ether Carbons

The ¹³C NMR spectrum provides complementary information, definitively identifying the carbon skeleton of the molecule. The carbonyl carbons of the ester groups resonate in the downfield region, characteristic of sp²-hybridized carbons double-bonded to oxygen. The ether-linked carbons and the methyl carbons of the ester groups appear at distinct upfield chemical shifts.

Carbon Type Chemical Shift (ppm)
Carbonyl Carbon (C=O)~155
Ether Carbon (-OCH₂CH₂O-)~65
Methyl Ester Carbon (-OCH₃)~53

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS) Techniques for Molecular Identification

Mass spectrometry techniques are pivotal for confirming the molecular weight and elucidating the fragmentation patterns of this compound, aiding in its unambiguous identification.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like this compound. In positive ion mode, the molecule is expected to form adducts with protons ([M+H]⁺) or alkali metal ions, such as sodium ([M+Na]⁺), which are often present as trace impurities in the solvent or glassware. The detection of these ions allows for the confirmation of the molecular weight of the compound (178.14 g/mol ).

Expected Ions in ESI-MS:

Ion m/z (calculated)
[M+H]⁺ 179.05

Fragmentation of the precursor ion in the mass spectrometer can provide further structural information. Common fragmentation pathways for esters include the neutral loss of methanol (B129727) or cleavage of the ether linkages.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, which has a boiling point of approximately 220°C, GC-MS analysis is a viable method. The retention time in the gas chromatogram is a characteristic property under specific chromatographic conditions (e.g., column type, temperature program). The mass spectrum obtained upon electron ionization (EI) will show a molecular ion peak (M⁺) and a series of fragment ions that are characteristic of the molecule's structure.

Typical GC-MS Parameters:

Parameter Condition
Column Non-polar or mid-polar capillary column
Injector Temperature 200-250°C
Oven Program Temperature ramp (e.g., 50°C to 250°C)

| Ionization Mode | Electron Ionization (EI) at 70 eV |

The fragmentation pattern in EI-MS is typically more extensive than in ESI-MS and can reveal key structural motifs.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of compounds in complex matrices. In this technique, the compound is first separated by liquid chromatography and then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

For the quantification of this compound, specific precursor-to-product ion transitions are monitored. The precursor ion is typically the protonated molecule ([M+H]⁺) or another suitable adduct. This precursor ion is then fragmented in the collision cell of the mass spectrometer, and a specific product ion is monitored. This high degree of specificity allows for accurate quantification even at low concentrations.

Hypothetical MRM Transitions for Quantification:

Precursor Ion (Q1) Product Ion (Q3) Collision Energy (eV)
179.1 [Fragment 1] Optimized Value

The selection and optimization of MRM transitions are crucial for developing a robust and reliable quantitative method.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds. The key functional groups are the ester and ether linkages.

The most prominent feature in the IR spectrum is the strong absorption band arising from the carbonyl (C=O) stretching vibration of the ester groups. This peak is typically observed in the region of 1750-1735 cm⁻¹. The presence of the ether linkage (C-O-C) is confirmed by a strong C-O stretching absorption, which for dialkyl ethers, generally appears in the 1300-1100 cm⁻¹ range. Additionally, the spectrum will exhibit C-H stretching vibrations from the methyl and methylene groups, typically in the 2950-2850 cm⁻¹ region.

A representative table of the expected major IR absorption peaks for this compound is provided below.

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~2950-2850C-H StretchAlkyl (CH₃, CH₂)
~1740C=O StretchEster
~1250-1100C-O StretchEther & Ester

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating the components of a mixture and determining the purity of a substance. For this compound, High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Headspace Analysis are particularly valuable.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used for the qualitative and quantitative analysis of non-volatile or thermally labile compounds. For the purity assessment of this compound, a reversed-phase HPLC method is commonly employed.

In a typical setup, a C18 column is used as the stationary phase, which is nonpolar. The mobile phase would consist of a mixture of a polar organic solvent, such as methanol or acetonitrile, and water, often with a buffer to control the pH. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. Since this compound lacks a strong chromophore, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be suitable. Alternatively, derivatization with a UV-active agent could allow for detection using a UV-Vis detector.

A hypothetical HPLC method for the analysis of this compound is outlined in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detector Refractive Index Detector (RID)
Injection Volume 20 µL
Temperature Ambient

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A TLC plate coated with silica (B1680970) gel, a polar stationary phase, is typically used. A small spot of the reaction mixture is applied to the baseline of the plate. The plate is then placed in a developing chamber containing a suitable mobile phase, which is a solvent or a mixture of solvents. The choice of the mobile phase is crucial for achieving good separation. For a moderately polar compound like this compound, a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate) is often effective.

As the mobile phase ascends the plate by capillary action, the components of the reaction mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. The less polar compounds will travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds will have a lower Rf. The spots can be visualized under UV light if the compounds are UV-active, or by staining with a suitable reagent.

A typical TLC system for monitoring a reaction to produce this compound is described below.

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Hexane:Ethyl Acetate (1:1 v/v)
Visualization UV light (254 nm) or potassium permanganate (B83412) stain

Headspace analysis is a technique used to analyze volatile organic compounds (VOCs) present in a solid or liquid sample. This method is particularly useful for identifying and quantifying residual solvents, unreacted starting materials, or volatile byproducts in a sample of this compound.

In static headspace gas chromatography (HS-GC), a sample is placed in a sealed vial and heated to a specific temperature for a set amount of time. This allows the volatile components to partition between the sample matrix and the gas phase (the headspace) in the vial. A portion of the headspace gas is then automatically injected into a gas chromatograph (GC) for separation and analysis, often coupled with a mass spectrometer (MS) for identification.

This technique is highly sensitive and avoids the injection of non-volatile matrix components into the GC system, which can prolong column life. For this compound, headspace analysis could be used to detect volatile impurities such as residual methanol or ethylene glycol from its synthesis.

The table below outlines typical parameters for a headspace GC-MS analysis.

ParameterCondition
Headspace Sampler
Oven Temperature80 °C
Equilibration Time30 min
Gas Chromatograph
ColumnDB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier GasHelium
Oven Program40 °C (5 min), then ramp to 240 °C at 10 °C/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Mass Range35-350 amu

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

A fundamental aspect of DFT calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. Despite the importance of these parameters, specific calculated values for the HOMO energy, LUMO energy, and the corresponding energy gap for 2,5-Dioxahexanedioic Acid Dimethyl Ester are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. While one research effort noted the use of MEP to derive atomic charges for this compound, the actual MEP map and its detailed analysis—highlighting the specific locations of electron-rich (negative potential) and electron-poor (positive potential) regions—have not been published. researchgate.net

Quantum Chemical Modeling of Reactivity and Interactions

Quantum chemical modeling provides a deeper understanding of a molecule's reactivity and its interactions with other chemical species. For this compound, such modeling would be invaluable for explaining its performance as an electrolyte solvent, including its interactions with lithium ions and electrode surfaces. However, detailed quantum chemical studies modeling these specific reaction mechanisms and intermolecular forces are not present in the available search results.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structure of a compound with its biological activity or chemical reactivity. This type of analysis is typically applied to series of related compounds to develop predictive models. There is no indication in the available literature that QSAR studies have been performed on this compound or its analogues to predict their properties or activities.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is most commonly used in drug discovery to understand how a ligand might bind to a protein or other biological target. There is no evidence in the surveyed literature of molecular docking investigations being conducted with this compound, as its primary application is in materials science rather than pharmacology.

Applications in Advanced Materials Science and Polymer Chemistry

Monomeric Role in Polyester (B1180765) Synthesis

2,5-Dioxahexanedioic Acid Dimethyl Ester serves as a key intermediate and building block in the synthesis of polyesters and other polymers. smolecule.commyskinrecipes.com Its bifunctional nature, conferred by its two methyl ester groups, allows it to engage in polymerization reactions to form long-chain polymeric materials.

Biodegradable Polymer Development

The compound is recognized for its potential as a precursor in the development of biodegradable polymers. smolecule.com Aliphatic polyesters, which can be synthesized from diesters and diols, are known for being crystalline and biodegradable materials. mdpi.com The incorporation of monomers like this compound into a polymer backbone is a strategy explored for creating polymers that can be broken down by environmental or biological processes.

Polycondensation Reactions

The synthesis of polyesters from diester monomers like this compound typically proceeds through polycondensation reactions, specifically via transesterification with diols. smolecule.com In this process, the methyl ester groups of the monomer react with the hydroxyl groups of a diol, eliminating methanol (B129727) and forming a new ester bond that becomes part of the polymer chain. This reaction is generally carried out at elevated temperatures and often requires a catalyst. While specific catalysts for this monomer are not detailed, transesterification and polycondensation reactions for similar structures like dimethyl carbonate and other dimethyl esters utilize various transition metal compounds or base catalysts. researchgate.netresearchgate.net The process is a step-growth polymerization, allowing for the synthesis of high-molecular-weight aliphatic polyesters. researchgate.net

Copolymerization Strategies

Copolymerization is a common strategy to tailor the properties of polyesters for specific applications, such as adjusting thermal properties, mechanical strength, or biodegradability. By introducing one or more different monomers along with this compound during polymerization, copolyesters with modified characteristics can be created. For example, in the synthesis of other bio-based polyesters, aliphatic or aromatic comonomers are used to create random copolymers with tunable properties. mdpi.commdpi.com This allows for the design of materials that can range from flexible elastomers to rigid plastics.

Crosslinking Agent Functionality

Due to its bifunctional ester groups, this compound is noted for its utility as a potential crosslinking agent. In this role, the molecule can form bridges between existing polymer chains. This process transforms a collection of individual polymer chains into a single, three-dimensional network, which typically enhances the material's rigidity, thermal stability, and solvent resistance.

Role as an Electrolyte Solvent in Lithium-Ion Batteries

A highly promising and actively researched application for this compound is its use as an electrolyte solvent in next-generation lithium-ion batteries. smolecule.com Initially identified as a degradation product in some battery systems, its unique properties have led to its investigation as a primary solvent to enhance battery performance, particularly under demanding conditions. dal.caresearchgate.net

Anodic Stability and High-Voltage Performance

The development of 5-volt class lithium-ion batteries has been hindered by the lack of electrolytes that are stable at such high potentials. researchgate.netnih.gov this compound has demonstrated exceptional anodic stability, making it a prime candidate to solve this challenge. researchgate.net Its chemical structure is theorized to combine the beneficial attributes of conventional electrolyte solvents like ethylene (B1197577) carbonate (EC), ethyl methyl carbonate (EMC), and dimethyl carbonate (DMC), leading to good solid-electrolyte interphase (SEI) film formation and high stability. researchgate.netresearchgate.net

Research has shown that an electrolyte based on this dicarbonate (B1257347) solvent can significantly improve the performance of high-voltage systems. In one study, a Li||LiNi₀.₅Mn₁.₅O₄ cell using a 1 M LiPF₆ in this compound electrolyte retained over 97% of its initial capacity after 250 cycles. researchgate.net This performance surpasses that of conventional carbonate-based electrolytes. researchgate.net Furthermore, electrolytes containing this solvent, also referred to as DMOHC, exhibit superior capacity retention and stability at elevated temperatures, with cells cycling for extended periods at 70°C and 85°C. dal.ca

Below is a data table summarizing the performance of a DMDOHD-based electrolyte compared to a conventional electrolyte in a high-voltage battery system.

Electrolyte CompositionCell ConfigurationNumber of CyclesCapacity Retention
1 M LiPF₆ in DMDOHDLi||LiNi₀.₅Mn₁.₅O₄250>97%
Conventional Carbonate-Based ElectrolyteLi||LiNi₀.₅Mn₁.₅O₄250Lower than DMDOHD-based

This table highlights the superior cycling stability of the DMDOHD-based electrolyte in a high-voltage application. researchgate.net

Compatibility with Lithium Metal Anodes

This compound, also known as dimethyl 2,5-dioxahexanedioate (DMDOHD), has emerged as a compound of interest in the development of next-generation lithium-ion batteries, particularly those utilizing high-energy-density lithium metal anodes. smolecule.comresearchgate.net The primary challenge with lithium metal anodes is their high reactivity, which often leads to unstable interfaces with conventional electrolytes, causing performance degradation and safety issues. smolecule.com Research indicates that DMDOHD-based electrolytes exhibit improved compatibility and cycling stability with lithium metal anodes. smolecule.comresearchgate.net

Formation as an Electrolyte Aging Product

In conventional lithium-ion batteries (LIBs), this compound is frequently identified as a degradation product resulting from the aging of the electrolyte. thermofisher.comuni-regensburg.de It is generated from the oxidative decomposition of common carbonate-based electrolytes, such as mixtures of ethylene carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC). uni-regensburg.de

The formation process can be initiated by several factors during battery operation, including thermal stress and electrochemical reactions. rsc.orgresearchgate.net For instance, during thermal aging, particularly at elevated temperatures like 55°C or 60°C, carbonate solvents can react to form oligocarbonates, including DMDOHD. uni-regensburg.dersc.org The presence of water can accelerate these aging reactions, leading to a higher concentration of degradation products. rsc.orgresearchgate.net Electrochemically, the compound's formation is observed during cycling, and applying higher upper cut-off potentials can lead to an increased generation of such aging products. rsc.orgresearchgate.net These degradation pathways involve complex reactions, potentially including radical-mediated processes or hydrolysis, that alter the original composition of the electrolyte and can impact battery performance over time. nih.gov

Analytical Quantification of Aging Products in Battery Systems

The detection and quantification of this compound are critical for understanding electrolyte degradation mechanisms and assessing the state of health of lithium-ion batteries. Several advanced analytical techniques are employed for this purpose.

A primary method for the quantitative analysis of DMDOHD in aged electrolytes is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC–MS/MS). uni-regensburg.dersc.org This technique allows for the precise separation and quantification of various electrolyte components and their aging products. rsc.orgresearchgate.net For example, a study successfully developed an LC-MS/MS method to quantify DMDOHD in electrolytes that were aged both thermally and electrochemically, finding concentrations as high as 202 g L⁻¹ ± 6 g L⁻¹ in an electrolyte after cycling at 20°C. rsc.org

Another effective technique is Gas Chromatography (GC) combined with Mass Spectrometry (MS) and/or a Flame Ionization Detector (FID). researchgate.net Headspace-GC-MS has been utilized to identify and quantify organic electrolyte residues, including DMDOHD, in "black mass"—the material recovered from shredded, end-of-life lithium-ion batteries. researchgate.net This demonstrates the compound's presence not just in lab-aged cells but also in commercially used and recycled batteries. researchgate.net

Below is a summary of analytical methods used for the quantification of DMDOHD in battery systems.

Analytical TechniqueSample TypePurposeReference
LC-MS/MS Aged ElectrolyteQuantification of main constituents and aging products. rsc.org
HPLC-MS Aged ElectrolyteIdentification of oligocarbonate degradation products. uni-regensburg.de
Headspace-GC-MS/FID Black Mass (from recycled LIBs)Identification and quantification of electrolyte residues. researchgate.net
GC-MS Cycled ElectrolyteConfirmation and identification of degradation products. thermofisher.com

Comparative Analysis with Structurally Related Compounds

The reactivity of this compound can be compared with its close structural analog, 2,5-Dioxahexanedioic acid diethyl ester (DEDOHC), where the terminal methyl groups are replaced by ethyl groups. Both compounds are found as aging products in LIB electrolytes containing corresponding alkyl carbonate solvents (DMC vs. diethyl carbonate, DEC). rsc.org

In the context of electrolyte degradation, both DMDOHD and DEDOHC are formed through similar transesterification or decomposition pathways. rsc.orgresearchgate.net However, their formation rates and concentrations can differ depending on the specific electrolyte composition. For instance, electrolytes based on DEC will preferentially form DEDOHC upon aging. rsc.org While direct comparative studies on their reactivity in polymerization are scarce, the difference in the alkyl ester group (methyl vs. ethyl) typically influences reaction kinetics in processes like transesterification and polycondensation, with methyl esters often exhibiting slightly higher reactivity due to less steric hindrance.

A significant contrast exists between the aliphatic this compound and aromatic diesters derived from 2,5-furandicarboxylic acid (FDCA), such as dimethyl 2,5-furandicarboxylate (DMFD). mdpi.comncsu.edu

Structure: The core difference lies in the backbone. DMDOHD has a flexible, linear aliphatic diether backbone (-CH₂-O-CH₂-CH₂-O-CH₂-), whereas DMFD possesses a rigid, planar furan (B31954) ring. smolecule.comnih.gov This structural rigidity is a key feature of FDCA-based polymers. mdpi.com

Functionality and Reactivity: Both are diesters capable of undergoing polycondensation reactions to form polyesters. mdpi.com However, the furan ring in DMFD is aromatic and electron-rich, which influences the reactivity of the adjacent ester groups. researchgate.net The synthesis of polyesters from DMFD often occurs via two-step melt polycondensation, similar to the process for petrochemical-based aromatic polyesters. mdpi.com The aliphatic nature of DMDOHD, with its ether linkages, provides greater chain flexibility compared to the rigidity imparted by the furan ring. smolecule.comnih.gov

Source: DMFD is a prominent bio-based monomer, derivable from the dehydration of carbohydrates like cellulose, positioning it as a renewable alternative to petroleum-derived terephthalic acid. ncsu.eduresearchgate.net DMDOHD is primarily synthesized from petrochemical precursors or identified as a battery electrolyte derivative.

FeatureThis compound (DMDOHD)Dimethyl 2,5-Furandicarboxylate (DMFD)
Backbone Structure Flexible, aliphatic, contains ether linkagesRigid, aromatic furan ring
Source Petrochemical synthesis; battery degradation productBio-based, derived from carbohydrates
Polymer Precursor for Flexible aliphatic polyestersRigid, semi-aromatic polyesters (e.g., PEF)
Key Property Contribution Chain flexibility, potential for biodegradabilityHigh thermal stability, excellent gas barrier properties

The structural differences between DMDOHD and other diesters like its diethyl analog or furan-based counterparts have significant implications for the properties of polymers synthesized from them.

Polymers derived from This compound would be aliphatic polyesters. The presence of ether linkages in the backbone would increase chain flexibility, resulting in polymers with a lower glass transition temperature (Tg) and melting point (Tm) compared to those made from more rigid monomers. nih.govmdpi.com These characteristics suggest applications where flexibility and potentially biodegradability are desired, such as in specialty elastomers or soft packaging materials. ontosight.ai

In contrast, polymers made from furan-based diesters like DMFD, such as poly(ethylene furanoate) or PEF, are known for their high thermal stability, excellent mechanical strength, and superior gas barrier properties (e.g., to O₂ and CO₂). ncsu.edumdpi.com These properties, stemming from the rigid furan ring, make them suitable for high-performance applications, including beverage bottles, films, and fibers, positioning them as a bio-based alternative to polyethylene (B3416737) terephthalate (B1205515) (PET). ncsu.edunih.gov

The choice between a dimethyl or diethyl ester (e.g., DMDOHD vs. DEDOHC) in polymerization can subtly influence polymer properties. Generally, increasing the length of the alkyl chain in the diol or diacid component of a polyester leads to decreased stiffness and a lower Tg due to internal plasticization. mdpi.com Therefore, a polymer made from a diethyl ester might exhibit slightly more flexibility than one made from a dimethyl ester, assuming all other monomer units are the same.

Biological Activity and Mechanistic Insights

Antimicrobial Activity Mechanisms: Data Deficient

There is no readily available scientific information to substantiate the antimicrobial activity of 2,5-Dioxahexanedioic Acid Dimethyl Ester. Consequently, details regarding its potential mechanisms, such as cellular disruption and lysis pathways or its efficacy against specific bacterial strains, are not documented in the accessible scientific literature.

The scientific literature does not currently contain studies that investigate or identify any cellular disruption or lysis pathways that might be induced by this compound in microbial cells.

There are no published studies that provide data on the efficacy of this compound against any specific bacterial strains. Therefore, a data table illustrating its minimum inhibitory concentrations (MIC) or other measures of efficacy cannot be constructed at this time.

Antitumor Activity Mechanisms: Uninvestigated

The potential for this compound to exhibit antitumor activity has not been reported in the reviewed scientific literature. As such, there is no information regarding the mechanisms through which it might exert such effects.

There is no available research to suggest that this compound can induce apoptosis in cancer cell lines. Studies detailing its effects on programmed cell death pathways in cancerous cells are absent from the current body of scientific knowledge.

Enzyme Modulation and Therapeutic Interventions: Research Lacking

Information regarding the ability of this compound to modulate enzyme activity is not present in the available scientific literature. Consequently, its potential for therapeutic interventions based on enzyme interactions remains unknown.

Future Directions in Structure-Activity Relationship Studies for Biological Applications

Given the absence of foundational research on the biological activities of this compound, future structure-activity relationship (SAR) studies would be premature. The initial step would require primary screening to determine if the compound exhibits any significant antimicrobial or antitumor properties. Should any activity be identified, subsequent SAR studies could then be designed to explore how modifications to its chemical structure influence its biological effects. Such studies would be crucial in elucidating the pharmacophore and optimizing the compound for potential therapeutic applications. However, until baseline activity is established, this remains a prospective area of research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,5-Dioxahexanedioic Acid Dimethyl Ester, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The ester is likely synthesized via esterification of 2,5-dioxahexanedioic acid with methanol under acid catalysis. Key parameters include:

  • Catalyst selection : Concentrated sulfuric acid or p-toluenesulfonic acid for protonation.
  • Reagent ratios : Stoichiometric excess of methanol (3–5 equivalents) to drive equilibrium.
  • Temperature : Reflux conditions (60–80°C) to accelerate reaction.
  • Purification : Distillation or column chromatography to isolate the ester from unreacted acid or byproducts.
    • Validation : Monitor reaction progress via thin-layer chromatography (TLC) or FT-IR for carbonyl (C=O) and ester (C-O) bond formation.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H NMR to confirm methyl ester protons (~δ 3.6–3.8 ppm) and backbone ether linkages. ¹³C NMR for carbonyl (170–175 ppm) and ether (60–70 ppm) carbons.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 193).
  • Chromatography : Reverse-phase HPLC with UV detection (210–220 nm) for purity assessment.

Advanced Research Questions

Q. How does this compound form as an aging product in lithium-ion battery (LIB) electrolytes, and what analytical approaches quantify its concentration?

  • Formation Mechanism : Generated via oxidative decomposition of carbonate-based electrolytes (e.g., ethylene carbonate/dimethyl carbonate mixtures) during cycling. Radical-mediated pathways or hydrolysis under elevated temperatures contribute to its formation .
  • Quantification Method :

  • LC-MS/MS : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) and multiple reaction monitoring (MRM) for selective detection. Calibrate with synthetic standards.
  • Validation : Assess limit of quantification (LOQ, ~1–20 ng/mL), matrix effects (e.g., electrolyte additives), and recovery rates (>90%) .

Q. What are the implications of detecting this compound in battery degradation studies?

  • Performance Impact : Its accumulation correlates with capacity fade due to:

  • Solid-Electrolyte Interphase (SEI) instability : Alters ion transport and increases impedance.
  • Gas evolution : Decomposition may release CO₂, contributing to cell swelling.
    • Differentiation from Other Products : Use LC-MS/MS to distinguish from organofluorophosphates (e.g., DMFP) or other carbonate-based aging products (e.g., DMDOHC) via retention time and fragmentation patterns .

Q. How should researchers resolve discrepancies in quantification data across analytical platforms?

  • Strategies :

  • Cross-validation : Compare LC-MS/MS, GC-MS, and NMR results using identical samples.
  • Matrix-matched calibration : Account for interference from electrolyte components (e.g., LiPF₆).
  • Statistical analysis : Apply Bland-Altman plots or ANOVA to identify systematic biases.

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2,5-Dioxahexanedioic Acid Dimethyl Ester
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2,5-Dioxahexanedioic Acid Dimethyl Ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.